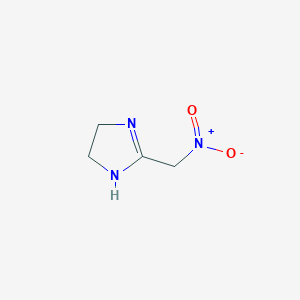![molecular formula C19H16Cl2N4O3 B3127222 N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide CAS No. 338405-56-4](/img/structure/B3127222.png)
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide
Overview
Description
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide is a synthetic compound that exhibits intriguing chemical properties and has potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's molecular structure comprises multiple functional groups, making it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis of N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide typically starts with the preparation of the isoxazole ring, which can be achieved through the cyclization of appropriate precursors in the presence of dehydrating agents.
Substituent Introduction:
Final Assembly: The ethanimidoyl and carbohydrazide groups are appended through condensation reactions, often requiring acidic or basic conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to enhance yield and purity. Techniques like flow chemistry and continuous processing are employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the ethanimidoyl and carbohydrazide groups, forming various oxidized derivatives.
Reduction: Reductive reactions, often using agents like sodium borohydride, can selectively reduce certain functional groups while leaving others intact.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Palladium or copper catalysts in the presence of appropriate ligands.
Major Products Formed:
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Alcohols or amines, depending on the functional groups targeted.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has broad applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of different substituents on reactivity.
Biology: Potentially useful as a biochemical probe to investigate cellular pathways and protein interactions.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of advanced materials or as an intermediate in the production of more complex molecules.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. Its specific mechanism of action is dependent on the biological or chemical context in which it is used. For example, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
N'-[2-(phenoxy)ethanimidoyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide.
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(phenyl)-5-methyl-4-isoxazolecarbohydrazide.
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide.
Each of these similar compounds shares some structural features but differs in the substituents attached to the core isoxazole ring, resulting in variations in reactivity and applications.
There's your deep dive! Feel free to ask any more specific questions or follow-ups on any part of this!
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3/c1-11-17(18(25-28-11)14-4-2-3-5-15(14)21)19(26)24-23-16(22)10-27-13-8-6-12(20)7-9-13/h2-9H,10H2,1H3,(H2,22,23)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVLSVIMQYIHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NN=C(COC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N/N=C(/COC3=CC=C(C=C3)Cl)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolidin-3-yl)-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B3127146.png)
![2-{[({1-[2-(4-Fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3127151.png)
![1-[2-(4-fluorophenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B3127156.png)

![7-(4-Fluorophenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3127175.png)


![5-({[(4-Methylbenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3127192.png)
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3127198.png)


![Methyl 7-amino-2-(4-chlorophenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3127207.png)
![N-(4-methoxyphenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3127215.png)
